molecular formula C21H32N2O3 B5677771 2-methoxy-4-[(E)-3-[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]prop-1-enyl]phenol

2-methoxy-4-[(E)-3-[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]prop-1-enyl]phenol

Cat. No.: B5677771
M. Wt: 360.5 g/mol
InChI Key: HWCKUZZZFMBWOR-HWKANZROSA-N
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Description

2-methoxy-4-[(E)-3-[9-(2-methoxyethyl)-2,9-diazaspiro[45]decan-2-yl]prop-1-enyl]phenol is a complex organic compound with a unique structure that includes a spirocyclic system and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-3-[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]prop-1-enyl]phenol can be achieved through a multi-step process. One common method involves the reaction of methyl vinyl ether with 4-bromonitrobenzene, followed by a series of reduction and substitution reactions . The reaction conditions typically include the use of palladium catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-3-[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]prop-1-enyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenols or ethers.

Scientific Research Applications

2-methoxy-4-[(E)-3-[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]prop-1-enyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-3-[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]prop-1-enyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-[(E)-3-[9-(2-methoxyethyl)-2,9-diazaspiro[45]decan-2-yl]prop-1-enyl]phenol is unique due to its complex structure, which includes a spirocyclic system and multiple functional groups

Properties

IUPAC Name

2-methoxy-4-[(E)-3-[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]prop-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-25-14-13-23-11-4-8-21(17-23)9-12-22(16-21)10-3-5-18-6-7-19(24)20(15-18)26-2/h3,5-7,15,24H,4,8-14,16-17H2,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCKUZZZFMBWOR-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)CC=CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCCC2(C1)CCN(C2)C/C=C/C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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